molecular formula C19H21N5O2S B2920556 2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one CAS No. 894050-27-2

2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B2920556
CAS No.: 894050-27-2
M. Wt: 383.47
InChI Key: NQXZEWJCNQQPEA-UHFFFAOYSA-N
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Description

2-{[6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is a heterocyclic compound featuring a triazolopyridazine core linked to a morpholine moiety via a sulfanyl-ethanone bridge. Its structure combines aromatic and nitrogen-rich heterocycles, which are common in bioactive molecules targeting enzymes or receptors. The morpholine group contributes to solubility and may influence binding affinity in biological systems.

Properties

IUPAC Name

2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-2-14-3-5-15(6-4-14)16-7-8-17-20-21-19(24(17)22-16)27-13-18(25)23-9-11-26-12-10-23/h3-8H,2,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXZEWJCNQQPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N4CCOCC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Fusion with Pyridazine Ring: The triazole ring is then fused with a pyridazine ring through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the fused triazolopyridazine intermediate.

    Attachment of the Morpholine Moiety: Finally, the morpholine moiety is attached through an alkylation reaction, typically using a haloalkane in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the triazole or pyridazine rings using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions, such as using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazole or pyridazine derivatives

    Substitution: Various substituted morpholine derivatives

Scientific Research Applications

2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Source
Target Compound Triazolo[4,3-b]pyridazine 6-(4-Ethylphenyl), morpholin-4-yl-ethanone Not explicitly stated; inferred kinase inhibition -
2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Morpholine, piperazine-methanesulfonyl Kinase inhibitor (e.g., PI3K/mTOR pathways) EP 2 402 347 A1
Cyclopentanol derivatives (e.g., (1S,3R,4S)-3-Ethyl-1-(morpholine-4-sulfonylmethyl)-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentanol) Pyrrolo-triazolopyrazine Morpholine-sulfonylmethyl, cyclopentanol Antiviral or anticancer agents EUROPEAN PATENT
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone Benzotriazole 4-Fluorophenyl-piperazine Serotonin receptor modulation Acta Crystallographica

Key Observations:

Core Heterocycles: The target compound’s triazolopyridazine core differs from thienopyrimidine (in EP 2 402 347 A1) or benzotriazole (in Acta Crystallographica) . Triazolopyridazine systems are less common in patents but share nitrogen-rich aromaticity with pyrrolo-triazolopyrazine derivatives (EUROPEAN PATENT), which are associated with antiviral activity .

Substituent Effects: Morpholine is a recurring motif in kinase-targeting compounds (e.g., EP 2 402 347 A1) due to its ability to form hydrogen bonds with ATP-binding pockets . However, the target compound’s sulfanyl-ethanone linker is distinct from the sulfonylmethyl or piperazine groups in analogs, which may alter metabolic stability or target selectivity. The 4-ethylphenyl group in the target compound contrasts with the 4-fluorophenyl-piperazine in Acta Crystallographica’s benzotriazole derivative, suggesting divergent receptor affinities .

Pyrrolo-triazolopyrazine derivatives (EUROPEAN PATENT) highlight the therapeutic relevance of fused triazole systems, though their cyclopentanol substituents may enhance steric interactions compared to the target’s ethylphenyl group .

Biological Activity

The compound 2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is a complex organic molecule that integrates multiple heterocyclic structures. Its unique composition suggests significant potential for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Structural Characteristics

The compound features several key structural components:

  • Triazole and Pyridazine Rings : These heterocycles are known for their biological activity.
  • Sulfanyl Group : Enhances the compound's interaction with biological targets.
  • Morpholine Ring : Contributes to the compound's pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with triazole and pyridazine structures often exhibit significant antimicrobial activity . For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains:

CompoundActivityReference
2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamideAntimicrobial
2-{[5-(phenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamideAnticancer

The compound has demonstrated antibacterial and antifungal activities in various studies. It is particularly noted for its potential as a candidate for developing new antimicrobial agents due to its effectiveness against resistant strains of bacteria and fungi .

Anticancer Activity

The anticancer potential of the compound is attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these activities suggest promising efficacy:

Cell LineIC50 Value (μM)Reference
MDA-MB-2315.72
HepG222.6

These results indicate that the compound may serve as a lead structure for further development of anticancer therapeutics.

Enzyme Inhibition

The mechanism of action for this compound includes interaction with specific enzymes. Studies have shown that it can inhibit the activity of certain kinases by binding to their active sites. This inhibition disrupts signaling pathways essential for cell growth and survival, making it a valuable candidate in drug design targeting metabolic pathways .

Case Studies

A series of studies have evaluated the biological activity of various derivatives of triazole-pyridazine compounds. For example:

  • Study on Antimicrobial Efficacy : Compounds were tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli, showing MIC values as low as 0.125 μg/mL .
  • Cytotoxicity Assessment : The cytotoxic effects on human embryonic kidney cells revealed that most active compounds were non-toxic at therapeutic concentrations .

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